REACTION_SMILES
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[CH3:17][OH:18].[NH2:5][CH:6]([C:7]([OH:8])=[O:9])[c:10]1[cH:11][cH:12][c:13]([OH:14])[cH:15][cH:16]1.[S:1]([Cl:2])([Cl:3])=[O:4]>>[NH2:5][CH:6]([C:7](=[O:8])[O:9][CH3:17])[c:10]1[cH:11][cH:12][c:13]([OH:14])[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(C(=O)O)c1ccc(O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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COC(=O)C(N)c1ccc(O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |